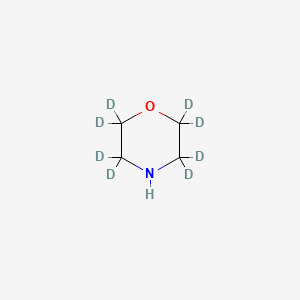

Morpholine-2,2,3,3,5,5,6,6-D8

Beschreibung

BenchChem offers high-quality Morpholine-2,2,3,3,5,5,6,6-D8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-2,2,3,3,5,5,6,6-D8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVUWVOSKDBBP-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671259 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-02-3 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-2,2,3,3,5,5,6,6-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Morpholine-2,2,3,3,5,5,6,6-D8?

An In-depth Technical Guide to the Chemical Properties and Applications of Morpholine-2,2,3,3,5,5,6,6-D8

Abstract

Morpholine-2,2,3,3,5,5,6,6-D8 (Morpholine-d8) is the isotopically labeled form of morpholine where all eight hydrogen atoms on the carbon framework have been substituted with deuterium. This substitution imparts unique chemical properties, most notably a mass shift and a stronger carbon-deuterium bond, without significantly altering the compound's steric profile or fundamental reactivity. These characteristics make Morpholine-d8 an invaluable tool for researchers, scientists, and drug development professionals. Its primary applications include serving as a highly effective internal standard in quantitative mass spectrometry-based bioanalysis and as a building block in the synthesis of deuterated drug candidates to investigate and improve pharmacokinetic profiles through the kinetic isotope effect. This guide provides a comprehensive overview of its core chemical properties, synthesis, key applications with detailed protocols, and essential safety information.

The Strategic Advantage of Deuteration: The Morpholine-d8 Context

In modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its stable heavy isotope, deuterium, is a powerful technique for optimizing and analyzing molecular behavior. The morpholine ring itself is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties like aqueous solubility, metabolic stability, and target binding affinity.[1][2] The development of Morpholine-d8 builds upon this foundation, offering researchers a tool to further refine and study morpholine-containing compounds.

The utility of deuteration hinges on the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium. In drug development, this effect can be profound. If a morpholine moiety is a site of metabolic degradation by enzymes like Cytochrome P450s, deuterating it can retard this process, potentially leading to improved metabolic stability, a longer drug half-life, and an altered metabolite profile.[3][4] This makes Morpholine-d8 a critical intermediate for synthesizing metabolically stabilized drug candidates.

Furthermore, its distinct mass, which is 8 Daltons higher than its unlabeled counterpart, makes it an ideal internal standard for mass spectrometry, a cornerstone of modern analytical science.

Core Physicochemical Properties

Morpholine-d8 is a colorless, oily liquid that is hygroscopic and possesses a characteristic amine-like odor.[5][6] Its fundamental chemical reactivity is similar to that of unlabeled morpholine.[6] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents and acids.[5][7][8]

Below is a summary of its key quantitative properties:

| Property | Value | Source(s) |

| IUPAC Name | 2,2,3,3,5,5,6,6-octadeuteriomorpholine | [9][10] |

| CAS Number | 342611-02-3 | [6][7] |

| Molecular Formula | C₄D₈HNO | |

| Molecular Weight | 95.17 g/mol | [8][9] |

| Exact Mass | 95.118627878 Da | [9][10] |

| Appearance | Colorless Oily Liquid | [5][6] |

| Density | 1.086 g/mL at 25 °C | |

| Boiling Point | 126-130 °C | [5] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [11] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

| Solubility | Miscible with water and most organic solvents | [5] |

Synthesis and Isotopic Incorporation: A Mechanistic View

The efficient synthesis of Morpholine-d8 is critical for its accessibility in research. A highly effective and scalable one-pot process has been developed that facilitates a near-complete exchange of all eight methylene hydrogens with deuterium.[3][12]

The core of this process is a catalyzed hydrogen-deuterium (H/D) exchange reaction. The choice of catalyst and deuterium source is paramount for achieving high isotopic enrichment efficiently and safely.

-

Deuterium Source : Deuterium oxide (D₂O), or heavy water, is used as the sole and cost-effective source of deuterium atoms.[3][12]

-

Catalyst : Raney Nickel is the preferred catalyst.[12] Its high surface area and catalytic activity are ideal for activating the C-H bonds of the morpholine ring, allowing for the exchange with deuterium from the D₂O solvent. The reaction is performed under elevated temperature and pressure to drive the exchange to completion.[12]

Conceptual Synthesis Protocol

-

Inert Atmosphere : The reaction vessel is charged with morpholine, D₂O, and Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen) to prevent contamination from atmospheric H₂O.[12]

-

Pressurization & Heating : The vessel is pressurized (e.g., with H₂ or an inert gas) and heated to a temperature range of 140–180 °C.[12] This provides the necessary energy to overcome the activation barrier for C-H bond cleavage on the catalyst surface.

-

H/D Exchange : The morpholine's methylene C-H bonds are catalytically cleaved, and the hydrogen atoms are exchanged with deuterium from the D₂O pool. This process is repeated multiple times across all eight positions.

-

Catalyst Refresh (Optimization) : To achieve very high deuterium incorporation (~96%), the reaction may involve multiple iterations where the D₂O is decanted, and fresh catalyst is added before repressurizing and reheating.[12]

-

Isolation : After the reaction, the product is isolated, often as a hydrochloride salt (Morpholine-d8 HCl), to improve handling and stability.[12][13] Purification can be achieved through methods like trituration.[12]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of Morpholine-d8.

Key Applications in Research and Drug Development

The Gold Standard: Internal Standard for Mass Spectrometry

In quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision. The IS is a compound of fixed concentration added to every sample, which corrects for variations in sample preparation, injection volume, and instrument response.

Why Morpholine-d8 is an Ideal Internal Standard:

-

Co-elution : It is chemically identical to the unlabeled analyte (the morpholine-containing drug), so it elutes at the same time from the chromatography column.

-

Identical Ionization : It exhibits the same ionization efficiency in the mass spectrometer's source, ensuring a proportional response to the analyte.

-

Mass Differentiation : It is clearly distinguished from the analyte by the mass spectrometer due to its +8 Dalton mass shift, preventing signal interference.

Experimental Protocol: Using Morpholine-d8 as an IS in LC-MS/MS

This protocol outlines the analysis of a hypothetical morpholine-containing drug ("Morpho-Drug") in human plasma.

-

Prepare Stock Solutions :

-

Accurately weigh and dissolve Morpho-Drug and Morpholine-d8 in a suitable solvent (e.g., methanol) to create 1 mg/mL stock solutions.

-

-

Prepare Spiking Solutions :

-

Create a working solution of the internal standard (IS) at a fixed concentration (e.g., 100 ng/mL) by diluting the Morpholine-d8 stock solution.

-

Prepare a series of calibration standards by serially diluting the Morpho-Drug stock solution and spiking it into blank plasma.

-

-

Sample Preparation (Protein Precipitation) :

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as both the IS carrier and the protein precipitation agent.

-

Vortex vigorously for 1 minute to mix and precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Analysis :

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

-

-

Data Processing :

-

Monitor the specific mass transitions (MRM) for both Morpho-Drug and Morpholine-d8.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

-

Bioanalytical Workflow Diagram

Caption: Workflow for quantitative bioanalysis using Morpholine-d8.

Tool for Mechanistic and Pharmacokinetic (PK) Studies

Incorporating the Morpholine-d8 moiety into a larger drug molecule allows researchers to probe metabolic pathways. By comparing the metabolism of the deuterated versus the non-deuterated drug in vitro (e.g., using liver microsomes) or in vivo, scientists can determine if the morpholine ring is a primary site of metabolic attack.[4][14] A significant reduction in metabolism for the deuterated version confirms this pathway and validates the use of deuteration as a strategy to improve the drug's PK profile.[14]

Safety and Handling

Morpholine-d8 shares the same hazards as its non-deuterated parent compound. It is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with the skin.[9][11] Crucially, it is corrosive and can cause severe skin burns and eye damage.[9][11][15]

-

Handling : Always handle Morpholine-d8 in a well-ventilated chemical fume hood.[11][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16][17] It is hygroscopic and should be protected from moisture.[5][8]

-

Fire Safety : Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[11][16]

Conclusion

Morpholine-2,2,3,3,5,5,6,6-D8 is more than just an isotopically labeled compound; it is a precision tool that enables significant advancements in drug discovery and development. Its chemical properties, particularly its mass difference and the increased strength of its C-D bonds, provide clear advantages for both quantitative bioanalysis and for the strategic design of metabolically stable therapeutics. A thorough understanding of its properties, synthesis, and applications allows researchers to fully leverage its potential in creating safer and more effective medicines.

References

-

Bürli, R. W., et al. (2016). An efficient and scalable process to produce morpholine-d8. Synthetic Communications, 46(22), 1835-1840. Available at: [Link]

-

ChemBK. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8 - Physico-chemical Properties. Available at: [Link]

-

ResearchGate. (2016). An Efficient and Scalable Process to Produce Morpholine-d8. Available at: [Link]

-

PubChem. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8. National Center for Biotechnology Information. Available at: [Link]

-

Redox. (2022). Safety Data Sheet Morpholine. Available at: [Link]

-

PENTA chemicals. (2025). Safety Data Sheet - Morpholine. Available at: [Link]

-

Banno, H., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

Cmiljanovic, N., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. CAS 342611-02-3: Morpholine-2,2,3,3,5,5,6,6-d8 [cymitquimica.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. isotope.com [isotope.com]

- 9. Morpholine-2,2,3,3,5,5,6,6-d8 | C4H9NO | CID 45785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Morpholine-d8 | CAS 342611-02-3 | LGC Standards [lgcstandards.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. tandfonline.com [tandfonline.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. redox.com [redox.com]

- 16. fishersci.com [fishersci.com]

- 17. pentachemicals.eu [pentachemicals.eu]

Morpholine-d8 isotopic purity and enrichment

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Morpholine-d8

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Deuterated Compounds in Modern Research

In the landscape of drug discovery, metabolic studies, and quantitative bioanalysis, stable isotope-labeled (SIL) compounds are indispensable tools. The strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can profoundly enhance analytical precision without significantly altering the molecule's physicochemical properties.[1][2] Morpholine-d8, a deuterated analog of the versatile morpholine heterocycle, has emerged as a vital component in this arena.[3][4] Its applications are extensive, ranging from serving as a robust internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to its use in pharmacokinetic and metabolic studies to trace the fate of morpholine-containing drug candidates.[1][5]

The utility of Morpholine-d8, however, is fundamentally dependent on its quality. For researchers and drug development professionals, two parameters are of paramount importance: isotopic enrichment and isotopic purity . These metrics define the precise isotopic composition of the material and directly impact the reliability and accuracy of experimental data.[2][6] This guide provides a comprehensive technical overview of the synthesis and, more critically, the multi-faceted analytical strategies required to validate the isotopic integrity of Morpholine-d8, ensuring its fitness for purpose in demanding scientific applications.

Decoding the Terminology: Isotopic Enrichment vs. Isotopic Purity

While often used interchangeably, "enrichment" and "purity" describe distinct, albeit related, characteristics of an isotopically labeled compound. A failure to appreciate this distinction can lead to the misinterpretation of analytical data.

-

Isotopic Enrichment refers to the mole fraction of the desired isotope (deuterium) at a specific labeled position within the molecule, expressed as a percentage.[7] For a compound like Morpholine-d8, where all eight hydrogen positions are intended to be deuterated, an isotopic enrichment of 99.5% means that at any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.

-

Isotopic Purity (Species Abundance) is the percentage of molecules within the bulk material that contain the specified number of isotopic labels.[7] For Morpholine-d8, this is the percentage of molecules that are fully deuterated (C₄D₈HNO). It is a direct consequence of the isotopic enrichment at each of the eight positions.

The relationship between these two parameters is governed by binomial distribution. Even with a high isotopic enrichment, the probability of achieving 100% isotopic purity for a multiply-labeled compound is less than the enrichment value itself. For example, a Morpholine-d8 sample with a 99.0% isotopic enrichment at each of its eight positions will not contain 99.0% d8-molecules. The actual isotopic purity (d8 species abundance) would be (0.99)⁸, which calculates to approximately 92.3%. The remaining percentage consists of d7, d6, and other less-deuterated isotopologues.

Data Presentation: Impact of Isotopic Enrichment on Species Distribution

The following table illustrates the calculated distribution of Morpholine isotopologues at various levels of isotopic enrichment, assuming equivalent enrichment at all eight positions.

| Isotopic Enrichment (%) | % d8 Species (Purity) | % d7 Species | % d6 Species |

| 98.0 | 85.1 | 13.9 | 1.0 |

| 99.0 | 92.3 | 7.4 | 0.3 |

| 99.5 | 96.1 | 3.8 | 0.1 |

| 99.8 | 98.4 | 1.6 | <0.1 |

| 99.9 | 99.2 | 0.8 | <0.1 |

This data underscores why achieving exceptionally high isotopic enrichment is critical for producing an isotopically pure standard, which is essential for minimizing cross-talk and interference in sensitive analytical methods.

Synthesis of High-Purity Morpholine-d8: A Practical Approach

The synthesis of deuterated compounds can be approached via de novo chemical synthesis or through controlled hydrogen-deuterium (H/D) exchange reactions.[8] For a simple and commercially available molecule like morpholine, H/D exchange offers a highly efficient and scalable route.

A proven method involves a one-pot process utilizing deuterium oxide (D₂O) as the deuterium source and a catalyst like Raney Nickel.[9] The rationale behind this choice is the catalyst's ability to facilitate the activation of C-H bonds, allowing for the repeated exchange of methylene hydrogens with deuterium atoms from the vast D₂O solvent pool. This process is driven to near completion through prolonged heating, ensuring a high degree of deuterium incorporation across all eight positions.

Diagram: Generalized H/D Exchange Workflow

Caption: Workflow for Morpholine-d8 synthesis via catalytic H/D exchange.

The Self-Validating System: A Multi-Technique Approach to Quality Control

No single analytical technique can provide a complete picture of both isotopic and chemical purity. A robust, self-validating quality control system relies on the integration of orthogonal methods, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by chromatography.[6][10]

Diagram: Interplay of Analytical Techniques

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Synthesis and characterization of Morpholine-2,2,3,3,5,5,6,6-D8

An In-Depth Technical Guide to the Synthesis and Characterization of Morpholine-2,2,3,3,5,5,6,6-D8

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Morpholine-2,2,3,3,5,5,6,6-D8 (Morpholine-d8), a critical stable isotope-labeled internal standard for advanced analytical applications. The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies for preparing and validating this essential compound. We will explore the prevalent synthetic routes, with a focus on the causal factors influencing experimental choices, and detail the analytical techniques required for comprehensive characterization and quality control. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Role of Deuterated Standards in Modern Analytics

In the landscape of pharmaceutical development and bioanalysis, accuracy and precision are paramount. Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced by a heavier, non-radioactive isotope, serve as ideal internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based quantification.[1][2][3] Morpholine-d8 is the deuterated analogue of morpholine, a common heterocyclic building block found in numerous pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.

The primary value of Morpholine-d8 lies in its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4] Because it is chemically identical to the non-labeled analyte, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer source.[5][6] This co-behavior allows it to normalize for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, which is a critical challenge in complex biological matrices like plasma or urine.[5] The use of a SIL standard like Morpholine-d8 is widely recognized to significantly improve assay reproducibility and accuracy, a stance supported by regulatory agencies like the European Medicines Agency (EMA).[5]

Beyond mass spectrometry, Morpholine-d8 is also a valuable reference standard for quantitative NMR (qNMR), a technique that allows for the direct measurement of compound concentration without the need for an identical calibration standard.[3] Its utility is rooted in the predictable and stable nature of the isotopic label.

Chemical Synthesis: Pathways to Perdeuterated Morpholine

The synthesis of Morpholine-d8 can be approached through two primary strategies: direct hydrogen/deuterium (H/D) exchange on the parent morpholine molecule or a de novo synthesis starting from deuterated precursors. The choice of method is often dictated by scalability, cost of deuterium source, and desired isotopic enrichment.

Method A: Catalytic H/D Exchange (The One-Pot Process)

The most efficient and scalable route reported for producing Morpholine-d8 is a one-pot catalytic exchange process.[7][8] This method leverages a heterogeneous catalyst to facilitate the exchange of all eight methylene protons on the morpholine ring with deuterium atoms from a deuterium source, typically deuterium oxide (D₂O).

Causality Behind Experimental Choices:

-

Deuterium Source (D₂O): Deuterium oxide is an inexpensive and readily available source of deuterium atoms. Using it in large excess drives the equilibrium of the H/D exchange reaction towards the fully deuterated product.

-

Catalyst (Raney® Nickel): Raney Nickel is a highly active hydrogenation/dehydrogenation catalyst. In this context, it facilitates the reversible cleavage of C-H bonds, allowing for the substitution of hydrogen with deuterium from the solvent (D₂O).[7] The reaction proceeds under elevated temperature and pressure to achieve a high degree of isotopic incorporation.[7]

-

Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to minimize contamination from atmospheric moisture (H₂O), which would compete with D₂O and lower the final isotopic enrichment.[7]

A significant advantage of this method is its ability to achieve near-complete deuteration (~96%) in a single iterative step, making it suitable for large-scale production.[7]

Caption: Workflow for Morpholine-d8 synthesis via catalytic H/D exchange.

Method B: De Novo Synthesis from Deuterated Precursors

An alternative, though often more complex, strategy involves building the morpholine ring from already deuterated starting materials. The classic industrial synthesis of morpholine involves the acid-catalyzed dehydration and cyclization of diethanolamine (DEA).[9][10][11][12]

Conceptual Deuterated Pathway:

-

Starting Material: The synthesis would begin with perdeuterated diethanolamine (Diethanolamine-d8, HN(CD₂CD₂OH)₂). This precursor would need to be synthesized separately or procured.

-

Cyclization: Diethanolamine-d8 would then undergo intramolecular cyclization, typically by heating with a strong acid like sulfuric acid or hydrochloric acid.[9][10] This reaction eliminates a molecule of water to form the morpholine ring structure. The use of a strong acid protonates the hydroxyl groups, turning them into good leaving groups (water) and facilitating the nucleophilic attack by the amine to close the ring.

While this method offers precise control over label placement, its practicality is contingent on the availability and cost of the deuterated diethanolamine precursor. It is a common strategy for producing specifically labeled analogues (e.g., Morpholine-d4) where H/D exchange is not suitable.[13][14]

Caption: Conceptual workflow for De Novo synthesis of Morpholine-d8.

Experimental Protocols

The following protocols are provided as a detailed guide for laboratory execution. Standard laboratory safety procedures should be strictly followed.

Protocol 1: Synthesis of Morpholine-d8 via H/D Exchange

This protocol is adapted from the optimized process reported by Bürli et al.[7]

Materials:

-

Morpholine

-

Deuterium Oxide (D₂O, 99.8 atom % D or higher)

-

Raney® Nickel 2400 (slurry in water)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Hydrochloric Acid (e.g., 4M in Dioxane)

-

2-Propanol

Procedure:

-

Catalyst Preparation: In a high-pressure reactor cell, wash the Raney® Nickel catalyst with D₂O multiple times to replace the water slurry.

-

Reaction Setup: To the reactor cell containing the prepared catalyst, add Morpholine and D₂O. A typical ratio is ~0.2 g Morpholine, 0.1 g catalyst, and 4 mL D₂O.[7]

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove air and moisture.

-

Pressurization & Heating: Pressurize the reactor with hydrogen gas to approximately 6 bar. Heat the mixture to 160-180°C with vigorous stirring.[7]

-

Reaction: Maintain the reaction conditions for 4-6 hours. For higher incorporation, the reaction can be stopped, the D₂O decanted, and fresh D₂O and catalyst added for a second exchange cycle.[7]

-

Workup: After cooling and venting the reactor, carefully filter the catalyst. Transfer the D₂O solution to a flask and cool in an ice bath.

-

Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 4M in Dioxane) to precipitate the Morpholine-d8 as its hydrochloride salt.

-

Purification: Collect the crude salt by filtration. Purify the product by trituration with cold 2-propanol. This step removes unreacted starting material and other impurities.[7]

-

Drying: Dry the purified Morpholine-d8 hydrochloride salt under vacuum to yield a white solid.

Protocol 2: Reference Synthesis of Morpholine from Diethanolamine

This protocol is based on a standard laboratory procedure for synthesizing the unlabeled parent compound.[9][10]

Materials:

-

Diethanolamine (DEA)

-

Concentrated Hydrochloric Acid (HCl)

-

Calcium Oxide (CaO)

-

Potassium Hydroxide (KOH) pellets

-

Sodium metal

Procedure:

-

Acidification: In a round-bottom flask equipped with a condenser, add Diethanolamine. Slowly add concentrated HCl with cooling until the pH is ~1.[9]

-

Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution, driving off water. Maintain an internal temperature of 200-210°C for 15 hours.[9]

-

Freebasing: Allow the mixture to cool slightly, then mix the resulting thick paste with powdered calcium oxide.

-

Distillation: Transfer the paste to a distillation apparatus and distill the crude morpholine.

-

Drying: Dry the crude, wet morpholine distillate by stirring over potassium hydroxide pellets for 1 hour.[9]

-

Final Purification: Decant the morpholine and reflux it over a small amount of sodium metal for one hour, then fractionally distill, collecting the fraction boiling at 126-129°C.[9]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Morpholine-d8. A combination of mass spectrometry and NMR spectroscopy is required for a self-validating analysis.[15]

Mass Spectrometry (MS)

MS is the primary tool for confirming the mass of the deuterated compound and quantifying the degree of isotopic enrichment.

-

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) will confirm the molecular weight of Morpholine-d8 (Expected: 95.1186 Da) versus unlabeled Morpholine (87.0684 Da).[16]

-

Isotopic Enrichment Calculation: The full scan mass spectrum is used to determine the distribution of isotopologues (M, M+1, M+2... M+8). Isotopic enrichment is calculated from the relative intensities of these peaks after correcting for the natural abundance of ¹³C.[15][17] A high-quality batch of Morpholine-d8 should have an isotopic purity of >98 atom % D.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal confirmation of the compound's structure and the specific locations of deuterium labeling.[15]

-

¹H NMR: The proton NMR spectrum is the most direct indicator of successful deuteration. The characteristic signals for the methylene protons in morpholine (typically two triplets or complex multiplets around δ 2.8 ppm for -NCH₂- and δ 3.7 ppm for -OCH₂-) will be absent or reduced to trace levels in the spectrum of Morpholine-d8.[3][20][21] The presence of residual signals allows for the quantification of incomplete deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show two signals for the two unique carbon environments. Due to coupling with deuterium (spin I=1), these signals will appear as multiplets (typically a 1:2:3:2:1 quintet for a -CD₂- group), confirming that the deuterium atoms are attached to the carbon backbone.[22]

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a clean spectrum with two signals corresponding to the deuterons at the C2/C6 and C3/C5 positions.[23]

Summary of Analytical Data

The following table summarizes the expected analytical properties for a high-quality batch of Morpholine-d8.

| Property | Expected Value | Method of Analysis |

| Chemical Name | Morpholine-2,2,3,3,5,5,6,6-D8 | - |

| CAS Number | 342611-02-3 | - |

| Molecular Formula | C₄HD₈NO | - |

| Molecular Weight | 95.17 g/mol [16][18][24] | Mass Spectrometry |

| Appearance | Colorless liquid or white solid (as HCl salt) | Visual Inspection |

| Chemical Purity | >98%[19][24] | GC, HPLC, qNMR |

| Isotopic Enrichment | >98 atom % D[18][19] | Mass Spectrometry, NMR |

| Boiling Point | ~126-130 °C[18][25] | Physical Measurement |

| Density | ~1.086 g/mL at 25 °C[18][19] | Physical Measurement |

| ¹H NMR | Conforms to structure; absence of proton signals at ~2.8 and ~3.7 ppm | ¹H NMR Spectroscopy |

| ¹³C NMR | ~45 ppm, ~67 ppm (multiplets due to C-D coupling) | ¹³C NMR Spectroscopy |

Conclusion

The synthesis and characterization of Morpholine-2,2,3,3,5,5,6,6-D8 represent a critical capability for laboratories engaged in drug metabolism, pharmacokinetics, and advanced analytical chemistry. The catalytic H/D exchange method offers a scalable and efficient route to high-purity material, while de novo synthesis provides an alternative for specific labeling patterns. Comprehensive characterization using a combination of mass spectrometry and multinuclear NMR is non-negotiable to validate the final product's identity, chemical purity, and isotopic enrichment. By following the robust protocols and analytical workflows detailed in this guide, researchers can confidently produce and qualify Morpholine-d8, a vital tool for generating high-quality, reproducible data in their scientific endeavors.

References

-

Bürli, R. W., et al. (2016). An efficient and scalable process to produce morpholine-d8. Synthetic Communications, 46(21), 1735-1740. Available from: [Link]

-

Nile Chemicals. (2022). Morpholine Preparation from Diethanolamine. YouTube. Available from: [Link]

-

Bürli, R. W., et al. (2016). An Efficient and Scalable Process to Produce Morpholine-d8. ResearchGate. Available from: [Link]

-

Kumar, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(3), 319-327. Available from: [Link]

-

Lockwood, S., & Angeloski, S. (2024). DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics, 16(36). Available from: [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. Available from: [Link]

-

Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available from: [Link]

- Tung, R. D., et al. (2009). Synthesis of deuterated morpholine derivatives. Google Patents, WO2009154754A2.

- Tung, R. D., et al. (2015). Synthesis of deuterated morpholine derivatives. Google Patents, US20150099714A1.

- Britton, E. C., & Lange, N. A. (1957). Process of producing morpholine from diethanolamine. Google Patents, US2777846A.

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available from: [Link]

-

Oche, B. A., & Oga, E. O. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 143-153. Available from: [Link]

-

WIPO. (2009). SYNTHESIS OF DEUTERATED MORPHOLINE DERIVATIVES. WIPO Patentscope. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Morpholine-d8: Buy High-Purity Compound for NMR & LC-MS. ResolveMass Laboratories Inc.. Available from: [Link]

-

ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. ResearchGate. Available from: [Link]

- CN102489282B. (2013). Dewatering catalyst and application thereof in preparing morpholine. Google Patents.

-

PubChem. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8. ChemBK. Available from: [Link]

-

Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance in Chemistry, 60(11), 1045-1051. Available from: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8 | CAS 342611-02-3. ResolveMass Laboratories Inc.. Available from: [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link]

-

NotEvans. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available from: [Link]

-

Látos, M., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(7), 577-581. Available from: [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Available from: [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. texilajournal.com [texilajournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 12. Diethanolamine (DEA) 2,2'-Iminodiethanol [nouryon.com]

- 13. WO2009154754A2 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]

- 14. US20150099714A1 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Morpholine-2,2,3,3,5,5,6,6-d8 | C4H9NO | CID 45785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Buy Morpholine-2,2,3,3,5,5,6,6-d₈ 98 atom D, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 19. Morpholine-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 20. acdlabs.com [acdlabs.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. isotope.com [isotope.com]

- 25. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical Characteristics of Morpholine-2,2,3,3,5,5,6,6-D8

Introduction: The Role of Deuterium Labeling in Advanced Analytical Chemistry

In the landscape of modern drug discovery, metabolic research, and quantitative analysis, stable isotope labeling has emerged as an indispensable tool. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), offers a subtle yet powerful modification to a molecule's properties. This alteration, while minimally impacting the compound's chemical reactivity and steric profile, profoundly affects its behavior in mass-dependent analytical techniques. Morpholine-2,2,3,3,5,5,6,6-D8 (Morpholine-d8), a deuterated analogue of the versatile organic solvent and building block morpholine, exemplifies the utility of this approach.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Morpholine-d8. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this isotopically labeled compound in their work. We will delve into its synthesis, physicochemical properties, and practical applications, with a focus on its role as an internal standard in mass spectrometry and as a reference in quantitative nuclear magnetic resonance (qNMR).

Physicochemical Properties of Morpholine-d8

The substitution of eight hydrogen atoms with deuterium in the morpholine ring results in a notable increase in its molecular weight, a cornerstone of its utility in mass spectrometry. The fundamental physical properties of Morpholine-d8 are summarized in the table below, with comparisons to its non-deuterated counterpart where relevant.

| Property | Morpholine-2,2,3,3,5,5,6,6-D8 | Morpholine (Unlabeled) |

| Molecular Formula | C₄D₈HNO | C₄H₉NO |

| Molecular Weight | 95.17 g/mol [1][2] | 87.12 g/mol [3] |

| CAS Number | 342611-02-3[1][2] | 110-91-8[3] |

| Appearance | Colorless liquid | Colorless liquid |

| Density | ~1.086 g/mL at 25 °C | 0.996 g/mL at 25 °C[3] |

| Boiling Point | 126-130 °C | 129 °C[3] |

| Melting Point | -7 to -5 °C[3] | -5 °C |

| Flash Point | 31 °C (87.8 °F) - closed cup | 31 °C (87.8 °F) |

| Solubility | Miscible with water | Miscible with water[3] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Synthesis of Morpholine-d8: A One-Pot Deuterium Exchange

A highly efficient method for the synthesis of Morpholine-d8 involves a one-pot hydrogen-deuterium exchange reaction utilizing Raney Nickel as a catalyst and deuterium oxide (D₂O) as the deuterium source.[4] This approach is advantageous due to its simplicity, scalability, and the use of a readily available and relatively inexpensive deuterium source.

Causality of the Experimental Choices

The choice of Raney Nickel is critical; it is a highly active hydrogenation catalyst that also effectively facilitates the exchange of hydrogen atoms for deuterium on carbon frameworks.[4] Deuterium oxide serves as the deuterium donor in this exchange. The reaction is typically carried out under an inert atmosphere to prevent contamination from atmospheric moisture, which would reduce the isotopic enrichment of the final product.

Detailed Synthesis Protocol

-

Catalyst Preparation: Commercially available Raney Nickel is often stored under water. Prior to use, the water is decanted, and the catalyst is washed several times with D₂O to replace the water and minimize isotopic dilution.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), the washed Raney Nickel is suspended in D₂O.

-

Addition of Morpholine: Unlabeled morpholine is added to the stirred suspension.

-

Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred vigorously for a prolonged period (e.g., 24-48 hours) to ensure complete deuterium exchange at all eight positions on the carbon skeleton.

-

Workup and Purification:

-

After cooling, the Raney Nickel is carefully filtered off. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care.

-

The D₂O is removed from the filtrate, typically by distillation.

-

The resulting crude Morpholine-d8 can be further purified by distillation to yield the final product with high chemical and isotopic purity.

-

Sources

A Technical Guide to Morpholine-2,2,3,3,5,5,6,6-D8 for Analytical Excellence in Research and Drug Development

This guide provides an in-depth technical overview of Morpholine-2,2,3,3,5,5,6,6-D8 (Morpholine-d8), a critical reagent for researchers, scientists, and drug development professionals. We will delve into its commercial availability, the scientific rationale for its application as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis, and provide a detailed, field-proven experimental workflow for its use.

The Imperative for Precision: The Role of Morpholine-d8 in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of xenobiotics and their metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical challenges due to its high sensitivity and selectivity.[1] However, the inherent variability in sample preparation and the phenomenon of matrix effects—whereby components of the biological matrix interfere with the ionization of the analyte—can significantly compromise the accuracy and reproducibility of results.[2]

The use of a SIL-IS is the most effective strategy to mitigate these issues.[3] A SIL-IS is a form of the analyte in which several atoms have been replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] Morpholine-d8, with its eight deuterium atoms, serves as an ideal internal standard for the quantification of morpholine-containing compounds or as a general-purpose internal standard in certain applications. Its physicochemical properties are nearly identical to its unlabeled counterpart, ensuring that it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement as the analyte.[3] This co-behavior allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.[5]

Commercial Suppliers of High-Purity Morpholine-2,2,3,3,5,5,6,6-D8

The selection of a high-quality Morpholine-d8 is the foundational step for any robust bioanalytical method. The key parameters to consider are isotopic purity (the percentage of molecules containing the desired number of deuterium atoms) and chemical purity. A high isotopic purity minimizes signal overlap from the unlabeled analyte, while high chemical purity ensures that no impurities interfere with the analysis. Several reputable suppliers offer Morpholine-d8, and a comparative summary is provided below.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Available Pack Sizes |

| Sigma-Aldrich | 677027 | 98 atom % D | 98% (CP) | Custom packaging available |

| Cambridge Isotope Laboratories, Inc. | DLM-3484 | 98% | 98% | 1 g |

| C/D/N Isotopes Inc. | D-1895 | 98 atom % D | - | Custom packaging available |

| LGC Standards | TRC-M723726 | - | - | 25 mg, 250 mg |

| ResolveMass Laboratories Inc. | - | >99% isotopic enrichment | >98% | Custom packaging available |

Note: This information is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to request a certificate of analysis for the specific lot being purchased.

The Science of Internal Standardization: A Deeper Dive

The utility of Morpholine-d8 as an internal standard is rooted in its ability to mimic the behavior of the analyte throughout the analytical process. The following diagram illustrates the workflow and the points at which the internal standard provides crucial correction.

Caption: Bioanalytical workflow using Morpholine-d8 as an internal standard.

The fundamental principle is that any loss of analyte during sample processing or any fluctuation in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a robust and reliable quantitative result.[2]

Experimental Protocol: Quantification of a Morpholine-Containing Analyte in Human Plasma

This protocol provides a generalized yet detailed workflow for the quantification of a hypothetical morpholine-containing drug in human plasma using Morpholine-d8 as an internal standard. This method is based on protein precipitation followed by LC-MS/MS analysis and is a common approach in drug metabolism and pharmacokinetic (DMPK) studies.

Materials and Reagents

-

Human plasma (K2EDTA as anticoagulant)

-

Analyte reference standard

-

Morpholine-2,2,3,3,5,5,6,6-D8 (from a reputable supplier)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte reference standard and dissolve it in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Morpholine-d8 in methanol.

-

Analyte Working Solutions for Calibration Curve: Perform serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions for spiking into plasma to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Morpholine-d8 stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be used as the protein precipitation solution.

Sample Preparation: Protein Precipitation

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Conditions (Example)

-

LC System: UPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

Morpholine-d8: The precursor ion will be [M+H]⁺, which will be 8 Da higher than the unlabeled morpholine. The product ion may be the same or different from the analyte, depending on the fragmentation pattern.

-

Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (typically with a 1/x² weighting) to obtain the equation of the line.

-

Use the equation of the line to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.

Safety and Handling of Morpholine-2,2,3,3,5,5,6,6-D8

Morpholine-d8 is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and emergency procedures.

Conclusion

Morpholine-2,2,3,3,5,5,6,6-D8 is an indispensable tool for the modern bioanalytical scientist. Its use as a stable isotope-labeled internal standard provides a robust and reliable means to correct for analytical variability, thereby ensuring the highest quality data in drug discovery and development. By understanding the principles behind its application and following a well-validated experimental protocol, researchers can confidently and accurately quantify morpholine-containing compounds and other analytes in complex biological matrices.

References

- Jemal, M. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

- BenchChem. (2025). A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis.

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

- Bowman, D., & Le, A. (2018). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 42(8), 569-575.

- Miller, M., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.

- Di Zazzo, A., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(11), 2905-2914.

- Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5.

- Bunch, D. R. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.

- S. A. Said, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(4), 903-911.

- Reid, J. G., et al. (n.d.). An Efficient and Scalable Process to Produce Morpholine-d8.

-

PubChem. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8. Retrieved from [Link]

- European Medicines Agency. (2022).

- U.S. Department of Health and Human Services, Food and Drug Administration. (2018).

- Singh, P., & Pundir, S. (2016). Bioanalytical method validation: An updated review. Journal of Applied Pharmaceutical Science, 6(1), 186-192.

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

- Waters Corporation. (2025). Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide– a Case Study.

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- BenchChem. (2025).

- ChemicalBook. (2025). Morpholine (CAS: 110-91-8)

-

ResolveMass Laboratories Inc. (n.d.). Morpholine-d8: Buy High-Purity Compound for NMR & LC-MS. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.). MORPHOLINE-2,2,3,3,5,5,6,6-D8 (D, 98%)

Sources

An In-Depth Technical Guide to the Safe Handling and Application of Deuterated Morpholine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, properties, and core applications of deuterated morpholine. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both safety and scientific integrity.

Introduction: The Role of Deuterated Morpholine in Advanced Research

Morpholine, a heterocyclic organic compound, is a valuable scaffold in medicinal chemistry and a versatile synthetic intermediate.[1][2][3] Its deuterated analogue, typically Morpholine-d8 (C₄D₈HNO), where eight hydrogen atoms are replaced with deuterium, has emerged as a critical tool in pharmaceutical research and development.[4] This isotopic substitution, while having a minimal impact on the molecule's steric profile and chemical reactivity, significantly alters its metabolic fate due to the kinetic isotope effect.[5] The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes where C-H bond cleavage is the rate-limiting step.[5]

This unique property makes deuterated morpholine and its derivatives invaluable for:

-

Improving Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can extend a drug's half-life, leading to more stable plasma concentrations and potentially less frequent dosing.[6]

-

Use as Internal Standards: In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are the gold standard for internal standards, ensuring high accuracy and precision.[7][8]

-

Metabolic Pathway Elucidation: The altered metabolic rate of deuterated compounds helps in studying the metabolic pathways of morpholine-containing drugs.[9]

-

Synthetic Intermediates: Deuterated morpholine serves as a key building block in the synthesis of complex deuterated pharmaceutical agents.[10]

This guide will delve into the critical safety and handling protocols for deuterated morpholine, its physicochemical properties, and a detailed experimental workflow for one of its key applications.

Physicochemical and Safety Data of Deuterated Morpholine

Deuterated morpholine, for the purpose of this guide, will refer to Morpholine-2,2,3,3,5,5,6,6-d8. While its chemical reactivity is similar to its non-deuterated counterpart, its physical properties are slightly different.

| Property | Value | Source |

| Chemical Formula | C₄D₈HNO | [8] |

| Molecular Weight | 95.17 g/mol | [4][11][12] |

| CAS Number | 342611-02-3 | [11][12][13] |

| Appearance | Colorless Liquid | |

| Density | 1.086 g/mL at 25 °C | [8] |

| Boiling Point | 126-130 °C | [8] |

| Purity | Typically ≥98 atom % D | [8] |

Safety and Hazard Information

Deuterated morpholine shares the same hazard profile as morpholine. It is a flammable, corrosive, and toxic substance that requires careful handling in a controlled laboratory environment.[4][13]

| Hazard | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapour (H226) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[13][14] |

| Acute Toxicity | Harmful if swallowed (H302), Toxic in contact with skin (H311), Toxic if inhaled (H331) | P261: Avoid breathing mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14] |

| Corrosivity | Causes severe skin burns and eye damage (H314) | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][13] |

| Health Hazard | Suspected of damaging fertility or the unborn child (H361) | P201: Obtain special instructions before use.[14] |

Core Directive for Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with deuterated morpholine. The following directives are based on established safety data sheets and best laboratory practices.[13][14]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

Caption: Essential Personal Protective Equipment for handling deuterated morpholine.

-

Causality: Deuterated morpholine is volatile and its vapors are toxic if inhaled.[13] Working in a certified chemical fume hood is non-negotiable to prevent respiratory exposure. Its corrosivity necessitates the use of chemical splash goggles and a face shield to protect against severe eye damage.[13] Dermal contact is a significant route of exposure, making chemical-resistant gloves and a lab coat essential.[13]

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of deuterated morpholine and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] It should be stored away from light and moisture.[4][11] The storage area should be designated for flammable and corrosive liquids.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and nitrosating agents.[13] A strong exothermic reaction can occur with acids. It is also corrosive to copper, aluminum, zinc, and galvanized surfaces.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

-

Spill Response:

-

Evacuate the area and remove all ignition sources.

-

Ensure adequate ventilation.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[13]

-

Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[13]

-

Do not let the product enter drains.[13]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

-

Experimental Protocol: Quantitative Analysis of Gefitinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This section provides a detailed, field-proven protocol for the use of a deuterated morpholine-containing compound as an internal standard in a bioanalytical assay. Gefitinib, an anti-cancer drug for non-small cell lung cancer, contains a morpholine moiety and its deuterated analogue is an ideal internal standard for its quantification in plasma.[4][11]

Rationale and Self-Validating System

The use of a stable isotope-labeled internal standard, such as Gefitinib-d8, is the cornerstone of robust quantitative LC-MS/MS analysis.[4]

-

Expertise & Experience: The internal standard is added to all samples, calibrators, and quality controls at a constant concentration at the beginning of the sample preparation process. Because the deuterated standard is chemically and physically almost identical to the analyte (Gefitinib), it experiences the same degree of ion suppression or enhancement from the biological matrix, the same extraction recovery, and the same variability in instrument response.[7]

-

Trustworthiness: By calculating the ratio of the analyte's response to the internal standard's response, these sources of error are effectively normalized. This makes the method self-validating for each sample, ensuring high precision and accuracy.[7]

Caption: General workflow for the quantitative analysis of Gefitinib using a deuterated internal standard.

Step-by-Step Methodology

This protocol is adapted from validated methods for the quantification of Gefitinib in human plasma.[4][11][13]

4.2.1. Materials and Reagents

-

Gefitinib reference standard

-

Gefitinib-d8 (internal standard)[4]

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

4.2.2. Preparation of Stock and Working Solutions

-

Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Gefitinib reference standard in 10 mL of methanol.

-

Gefitinib-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Gefitinib-d8 in 1 mL of methanol.

-

Gefitinib Working Solutions: Prepare serial dilutions of the Gefitinib stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 0.5 to 1000 ng/mL.[11]

-

IS Working Solution (50 ng/mL): Dilute the Gefitinib-d8 stock solution with acetonitrile.

4.2.3. Sample Preparation

-

Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

To 50 µL of plasma in each tube, add 10 µL of the IS working solution (50 ng/mL).

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile (protein precipitation agent) to each tube.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

-

Inject a portion of the supernatant into the LC-MS/MS system.

4.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[11] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.35 mL/min[11] |

| Gradient | Isocratic or gradient elution (e.g., 65% B)[11] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C[11] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Gefitinib: m/z 447.2 → 128.1; Gefitinib-d8: m/z 455.2 → 128.1 |

-

Causality: The C18 column provides excellent retention and separation for moderately polar compounds like Gefitinib. Formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Conclusion

Deuterated morpholine is a powerful tool in modern chemical and pharmaceutical research. Its unique properties, stemming from the kinetic isotope effect, enable significant advancements in drug development and bioanalysis. However, its hazardous nature demands a thorough understanding and strict adherence to safety and handling protocols. By integrating the principles of scientific integrity with a robust safety culture, researchers can confidently and effectively leverage the benefits of deuterated morpholine in their work.

References

-

Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. PubMed. Available at: [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link]

-

Morpholine-2,2,3,3,5,5,6,6-d8. PubChem. Available at: [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. Available at: [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. MDPI. Available at: [Link]

-

Morpholine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

-

Safety Data Sheet Morpholine. Redox. Available at: [Link]

-

Morpholine (HSG 92, 1995). Inchem.org. Available at: [Link]

-

Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link]

- WO2009154754A2 - Synthesis of deuterated morpholine derivatives. Google Patents.

-

The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. National Center for Biotechnology Information. Available at: [Link]

-

What Pharmacological Advantages Can Deuterated APIs Deliver?. Neuland Labs. Available at: [Link]

-

MORPHOLINE EXTRA PURE. Loba Chemie. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Morpholine Degradation Pathway. Eawag-BBD. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. WO2009154754A2 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]

- 7. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 11. researchgate.net [researchgate.net]

- 12. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Strategic Incorporation of Deuterium: A Technical Guide to Advancing Research and Drug Development

In the landscape of modern scientific inquiry and pharmaceutical development, the pursuit of precision and enhanced molecular performance is paramount. Among the sophisticated tools available to researchers, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a transformative approach. This subtle atomic alteration, known as deuteration, can profoundly influence a molecule's metabolic fate and analytical characteristics, offering a powerful lever to optimize drug candidates and illuminate complex biological processes. This guide provides an in-depth exploration of the principles, applications, and methodologies underpinning the use of deuterated compounds, designed for the discerning researcher, scientist, and drug development professional.

The Foundation: Understanding the Deuterium Kinetic Isotope Effect (KIE)

At the heart of deuteration's utility lies the Kinetic Isotope Effect (KIE), a phenomenon rooted in the fundamental principles of chemical kinetics. The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[1][2][3] This increased bond strength arises from the greater mass of deuterium, which leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, which can significantly slow down chemical reactions where the cleavage of this bond is the rate-limiting step.[1][4] This effect is particularly pronounced in metabolic reactions mediated by enzymes such as the cytochrome P450 (CYP450) family, which are often responsible for the oxidative metabolism of drugs.[4][5]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). For primary KIEs, where the C-H bond is broken in the rate-determining step, this ratio (kH/kD) can range from 2 to as high as 10.[2] This seemingly simple atomic substitution provides a powerful tool to modulate a molecule's metabolic stability.

Applications in Pharmaceutical Research and Development

The strategic application of the KIE has led to significant advancements in drug discovery and development, a strategy often referred to as the "deuterium switch."[1] By replacing hydrogen with deuterium at metabolically vulnerable positions within a drug molecule, medicinal chemists can fine-tune its pharmacokinetic profile.

Enhancing Pharmacokinetic Profiles

Deuteration can lead to a number of favorable pharmacokinetic outcomes:

-

Increased Half-Life and Exposure: By slowing the rate of metabolism, deuteration can extend a drug's half-life in the body, leading to a longer duration of action.[1][] This can translate to less frequent dosing, which may improve patient compliance.[7] Furthermore, a reduced rate of metabolism can increase the overall drug exposure, measured as the area under the curve (AUC).[1]

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By altering the metabolic pathway, deuteration can mitigate the production of these harmful species, thereby improving the drug's safety profile.[1][2]

-

Improved Therapeutic Efficacy: By increasing the exposure to the active parent drug, deuteration has the potential to enhance its therapeutic effects.[1]

A notable example of this strategy is Deutetrabenazine (Austedo®) , the first deuterated drug approved by the U.S. Food and Drug Administration (FDA).[7][8][9] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[8][9][10] The deuteration of the two methoxy groups in tetrabenazine significantly slows their metabolic demethylation, resulting in a longer half-life of the active metabolites and allowing for a lower, less frequent dosing regimen compared to its non-deuterated counterpart.[7][8]

More recently, the FDA approved Deucravacitinib , a novel deuterated drug for the treatment of plaque psoriasis.[8][10] In this case, the deuterated methyl amide is crucial for maintaining the drug's high selectivity for TYK2 over other Janus kinase (JAK) family members.[8]

Elucidating Metabolic Pathways